![molecular formula C33H30N4O16 B14140699 (2S,3S,4S,5R,6S)-6-[[13-formamido-21-hydroxy-12,14-dioxo-23-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaen-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 217187-87-6](/img/structure/B14140699.png)
(2S,3S,4S,5R,6S)-6-[[13-formamido-21-hydroxy-12,14-dioxo-23-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaen-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S,3S,4S,5R,6S)-6-[[13-formamido-21-hydroxy-12,14-dioxo-23-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaen-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a formamido group, and a triazahexacyclo framework. Its unique configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The initial step typically involves the formation of the triazahexacyclo framework through a series of cyclization reactions. Subsequent steps include the introduction of hydroxyl groups and the formamido group through selective functionalization reactions. These reactions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The formamido group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the formamido group can produce primary amines.
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The hydroxyl and formamido groups can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. The triazahexacyclo framework provides a rigid structure that can interact with enzymes and receptors, modulating their activity.
類似化合物との比較
Similar Compounds
- (2S,3S,4S,5R,6S)-6-[[13-formamido-21-hydroxy-12,14-dioxo-23-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaen-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- (βS,δS)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid hemicalcium salt
Uniqueness
This compound’s uniqueness lies in its combination of functional groups and the triazahexacyclo framework. This combination allows it to participate in a wide range of chemical reactions and interact with various biological molecules, making it a versatile tool in scientific research.
特性
CAS番号 |
217187-87-6 |
|---|---|
分子式 |
C33H30N4O16 |
分子量 |
738.6 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[[13-formamido-21-hydroxy-12,14-dioxo-23-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaen-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C33H30N4O16/c38-7-13-22(41)23(42)26(45)31(51-13)36-20-10(4-1-5-11(20)40)15-17-16(29(47)37(30(17)48)34-8-39)14-9-3-2-6-12(18(9)35-19(14)21(15)36)52-33-27(46)24(43)25(44)28(53-33)32(49)50/h1-6,8,13,22-28,31,33,35,38,40-46H,7H2,(H,34,39)(H,49,50)/t13-,22-,23+,24+,25+,26-,27-,28+,31-,33-/m1/s1 |
InChIキー |
FSEPVVMERYDPRB-ZLNMQOEFSA-N |
異性体SMILES |
C1=CC2=C(C(=C1)O)N(C3=C4C(=C5C(=C23)C(=O)N(C5=O)NC=O)C6=C(N4)C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
正規SMILES |
C1=CC2=C(C(=C1)O)N(C3=C4C(=C5C(=C23)C(=O)N(C5=O)NC=O)C6=C(N4)C(=CC=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)C8C(C(C(C(O8)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,4-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B14140618.png)
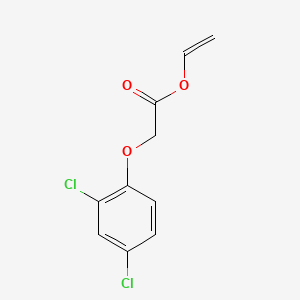
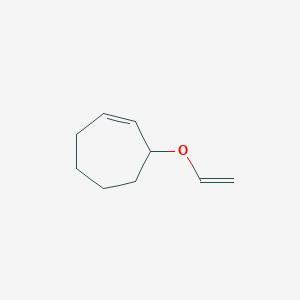
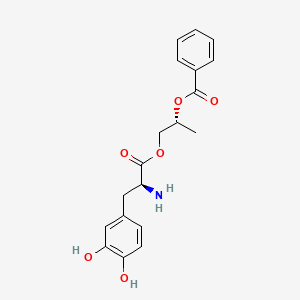
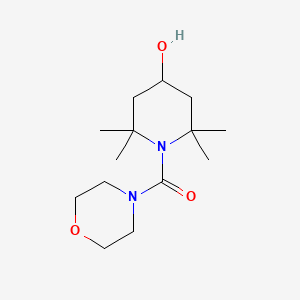


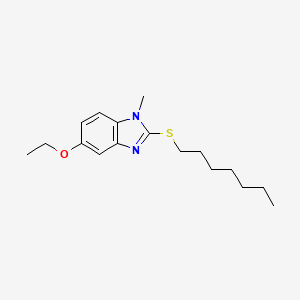
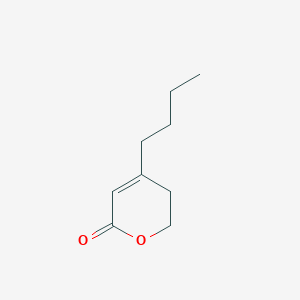
![(Z)-4-(morpholinosulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14140676.png)
![2-chloro-4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B14140677.png)
![3-{(E)-[2-(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B14140684.png)
![5-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B14140690.png)
